![molecular formula C16H21NO3 B13496749 Benzyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13496749.png)
Benzyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate
Overview
Description
Benzyl 1-(hydroxymethyl)-6-azaspiro[25]octane-6-carboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of benzyl alcohol with a spirocyclic amine under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Esterification of the Hydroxymethyl Group
The hydroxymethyl (-CHOH) substituent undergoes esterification with alcohols under acidic conditions. For example, reaction with methanol in the presence of sulfuric acid yields the methyl ester derivative. This proceeds via protonation of the hydroxyl group, followed by nucleophilic attack by the alcohol.
Reaction Conditions:
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Reagents: Methanol, HSO (catalytic)
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Temperature: Reflux (70–80°C)
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Time: 4–6 hours
Hydrolysis of the Benzyl Ester Group
The benzyl ester moiety undergoes saponification under basic conditions to form the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic pathways .
Reaction Conditions:
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Reagents: NaOH (1.2 equiv) in MeOH/HO (1:1)
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Temperature: Room temperature
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Time: 12 hours
Nucleophilic Substitution at the Nitrogen Center
The nitrogen atom in the azaspiro ring participates in alkylation reactions. For instance, treatment with methyl iodide and a base forms a quaternary ammonium salt, enhancing solubility for pharmacological studies .
Reaction Conditions:
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Reagents: Methyl iodide, KCO
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Solvent: DMF
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Temperature: 50°C
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Time: 12 hours
Oxidation of the Hydroxymethyl Group
The hydroxymethyl group is oxidized to a carboxylic acid using strong oxidizing agents like KMnO. This modification alters the compound’s polarity and biological interactions.
Reaction Conditions:
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Reagents: KMnO, HSO
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Temperature: 60°C
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Time: 3 hours
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Yield: ~60% (estimated for similar substrates)
Mechanistic Insights
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Esterification/Hydrolysis: Acid-catalyzed esterification involves a tetrahedral intermediate, while base-mediated hydrolysis proceeds via nucleophilic acyl substitution .
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Oxidation: The hydroxymethyl group is oxidized sequentially: -CHOH → -CHO → -COOH, with KMnO acting as both oxidant and proton scavenger.
Scientific Research Applications
Benzyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate
- Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
Benzyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Biological Activity
Benzyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate, identified by its CAS number 77211-75-7, is a synthetic organic compound belonging to the class of azaspiro compounds. Its unique spirocyclic structure, characterized by a combination of nitrogen and carbon atoms, suggests potential biological activities that are currently under investigation. This article reviews the biological activities associated with this compound, highlighting relevant research findings, case studies, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₇NO₃, with a molecular weight of approximately 247.29 g/mol. The compound features a hydroxymethyl group that enhances its reactivity and potential biological interactions .
Biological Activity Overview
Preliminary studies indicate that compounds within the azaspiro class may exhibit various biological activities, including:
- Antitumor Activity : Some azaspiro compounds have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Research has indicated potential effectiveness against various bacterial strains.
- Neurological Applications : Given its structural characteristics, it may be relevant in the development of drugs targeting central nervous system disorders.
Antitumor Activity
Research has demonstrated that certain derivatives of azaspiro compounds possess significant antitumor properties. For instance, studies involving related compounds have shown their ability to inhibit the growth of human lung cancer cell lines (A549, HCC827, NCI-H358) through cytotoxicity assays . The mechanisms of action are believed to involve interference with cellular proliferation pathways.
Case Study: Antitumor Efficacy
A comparative study evaluated the antitumor activity of various azaspiro derivatives in both 2D and 3D cell culture systems. Results indicated that compounds similar to this compound exhibited higher efficacy in 2D assays compared to 3D formats, suggesting that structural modifications could enhance their therapeutic potential .
Antimicrobial Activity
The antimicrobial properties of azaspiro compounds have also been explored. In vitro testing against Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria has demonstrated promising results for several derivatives . These findings suggest that this compound could be a candidate for further antimicrobial studies.
Understanding the pharmacokinetic properties of this compound is critical for assessing its safety and efficacy profile. Interaction studies are essential to determine how this compound behaves within biological systems, including absorption, distribution, metabolism, and excretion (ADME) characteristics.
Research Findings Summary Table
Q & A
Q. What are the standard synthetic routes for Benzyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate, and how are intermediates purified?
Basic Research Focus
The compound is synthesized via multi-step reactions involving spirocyclic intermediates. A common approach includes:
- Cyclopropanation : Formation of the spirocyclic core using reagents like hydrazine (N₂H₄·H₂O) in ethanol, as seen in analogous hydrazino-spiro derivatives .
- Protection/Deprotection : Use of benzyl (Cbz) or tert-butyl (Boc) groups to stabilize reactive sites. For example, tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (CAS: 147804-30-6) is synthesized via Boc protection of the spirocyclic amine .
- Purification : Column chromatography with silica gel and solvents like ethyl acetate/hexane mixtures is standard. Yields typically range from 50–89% for related spiro compounds .
Table 1: Representative Synthetic Conditions
Step | Reagents/Conditions | Purpose | Reference |
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1 | N₂H₄·H₂O, ethanol, reflux | Cyclopropanation | |
2 | (Boc)₂O, THF, triethylamine | Amine protection | |
3 | Silica gel chromatography | Purification |
Q. What analytical techniques are critical for confirming the structure of this spirocyclic compound?
Basic Research Focus
Structural validation requires:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm spirocyclic geometry and substituent positions. For example, tert-butyl 6-azaspiro[2.5]octane derivatives show distinct signals for cyclopropane protons at δ ~0.5–1.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (e.g., [M+H]+ with <5 ppm error) ensures molecular formula integrity .
- Infrared Spectroscopy (IR) : Detection of carbonyl stretches (C=O at ~1700 cm⁻¹) from carboxylate groups .
Q. How can computational methods predict the bioactivity of this compound against neurodegenerative targets?
Advanced Research Focus
- Molecular Docking : Virtual screening against targets like SIRT3 or FoxO1, as demonstrated for benzylidene derivatives in Parkinson’s disease. For example, (E)-1-(4-fluorobenzylidene)-3-(4-(hydroxymethyl)benzyl)urea showed high binding affinity to FoxO1 via hydrophobic interactions .
- Network Pharmacology : Mapping compound-target-pathway interactions (e.g., KEGG pathways like AMPK signaling) to identify modulators of oxidative stress .
- Dose-Response Validation : Follow-up with in vitro assays (e.g., ROS scavenging in neuronal cells) to resolve discrepancies between computational predictions and experimental data .
Q. What strategies optimize the bioactivity of 6-azaspiro[2.5]octane derivatives through structure-activity relationship (SAR) studies?
Advanced Research Focus
- Substituent Engineering : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances metabolic stability. Vorbipiprant, a related EP4 antagonist, uses a 4-(trifluoromethyl)benzyl group for improved receptor binding .
- Stereochemical Control : Enantiomeric purity (e.g., tert-butyl (2S)-configured derivatives) impacts target selectivity. RCSB PDB data highlight stereospecific interactions in enzyme inhibition .
- Solubility Optimization : Tert-butyl or PEG-based modifications improve aqueous solubility for in vivo studies .
Table 2: SAR Modifications and Outcomes
Q. How can researchers address low solubility in biological assays for this compound?
Advanced Research Focus
- Co-solvent Systems : Use DMSO/PBS mixtures (<5% DMSO) to maintain compound stability .
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) that cleave in vivo .
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles enhances bioavailability, as tested for spirocyclic MAGL inhibitors .
Q. What experimental designs are recommended to analyze contradictory data in enzyme inhibition studies?
Advanced Research Focus
- Orthogonal Assays : Combine enzymatic (e.g., MAGL activity) and cellular (e.g., ROS quantification) assays to validate target engagement .
- Kinetic Analysis : Measure IC₅₀ shifts under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
- Structural Elucidation : X-ray crystallography or cryo-EM of compound-enzyme complexes resolves binding mode ambiguities .
Properties
IUPAC Name |
benzyl 2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-11-14-10-16(14)6-8-17(9-7-16)15(19)20-12-13-4-2-1-3-5-13/h1-5,14,18H,6-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUWOSSPKMQMSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2CO)C(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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